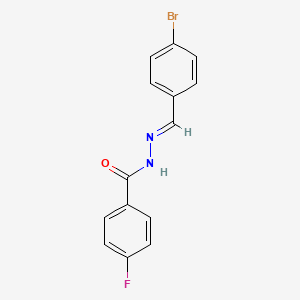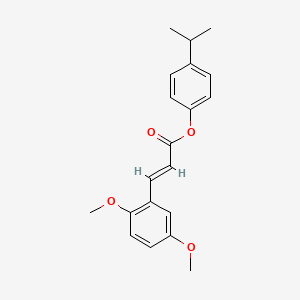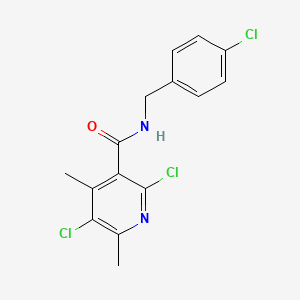![molecular formula C21H24N6O B5566475 2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566475.png)
2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1,9-diazaspiro[5.5]undecane compounds often involves intricate chemical reactions, including Michael addition, annulation processes, and spirocyclization. For example, divergent synthesis methods for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones have been described, utilizing efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008). Additionally, microwave-assisted solid-phase synthesis techniques have been reported for the synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes, highlighting the role of resin-bound bismesylates and the development of specific resin linkers for successful heterocycle cleavage (Macleod et al., 2006).
Molecular Structure Analysis
The molecular structure of 1,9-diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic nature, which incorporates elements such as diazaspiro and possibly fused rings depending on the specific substitutions and structural modifications made during synthesis. Crystal structure analysis and DFT studies have provided insights into the geometric configuration, electronic spectra, and thermodynamic properties of these compounds, contributing to a deeper understanding of their chemical behavior and potential interactions (Zeng et al., 2021).
Applications De Recherche Scientifique
Antihypertensive Research
- Study of Antihypertensive Agents : Research has explored derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, including 2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one, for their potential as antihypertensive agents. These compounds demonstrated significant activity in lowering blood pressure, primarily through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Bioactive Compound Synthesis
- Privileged Heterocycles : A review discussed the synthesis and biological activity of 1,9-diazaspiro[5.5]undecanes, including those with additional functional groups like the compound . These compounds have shown potential for treating a variety of disorders, including obesity, pain, and cardiovascular diseases (Blanco‐Ania et al., 2017).
Chemical Synthesis Techniques
- Microwave-Assisted Solid-Phase Synthesis : Innovative methods for synthesizing diazaspirocycles, such as 2,9-diazaspiro[5.5]undecanes, have been reported. These involve the annulation of primary amines with resin-bound bismesylates, using microwave-assisted techniques for efficient synthesis (Macleod et al., 2006).
Pharmacological Applications
- CCR8 Antagonists : Some derivatives of 3,9-diazaspiro[5.5]undecane, similar in structure to the compound , have been identified as antagonists of the CCR8 receptor. These have applications in treating respiratory diseases, such as asthma and chronic obstructive pulmonary disease (Norman, 2007).
Catalysis and Reaction Studies
- Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles : Research has been conducted on the efficient synthesis of diazaspiro[5.5]undecane derivatives without the use of a catalyst. This approach offers high yields and short reaction times, demonstrating the versatility of these compounds (Aggarwal et al., 2014).
Orientations Futures
The future directions for research on this compound could include further investigation into its potential as an antitumor agent, as well as exploration of its other biological activities. Further studies could also aim to optimize its synthesis and investigate its mechanism of action in more detail .
Propriétés
IUPAC Name |
2-benzyl-9-(7H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c28-17-6-7-21(13-27(17)12-16-4-2-1-3-5-16)8-10-26(11-9-21)20-18-19(23-14-22-18)24-15-25-20/h1-5,14-15H,6-13H2,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEWEABPBKYAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3=NC=NC4=C3NC=N4)CN(C1=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-9-(9H-purin-6-YL)-2,9-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-2-oxo-1-phenyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanol](/img/structure/B5566405.png)
![3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5566420.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5566465.png)


![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5566484.png)
![2-benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566485.png)
![1-(4-methylphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5566495.png)
![4-(4-morpholinyl)-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5566503.png)
![3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine](/img/structure/B5566511.png)